molecular formula C9H3BrF6N2O B13433035 5-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole

5-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole

Cat. No.: B13433035
M. Wt: 349.03 g/mol
InChI Key: DTFFZVOZIWOPHP-UHFFFAOYSA-N
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Description

5-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole is a complex organic compound characterized by the presence of bromine, trifluoromethoxy, and trifluoromethyl groups attached to a benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole typically involves multiple steps, starting from commercially available precursors. . These reactions often require specific catalysts and conditions to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and radical initiators. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted benzimidazole derivatives, while radical reactions can lead to complex mixtures of products.

Scientific Research Applications

5-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.

    Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.

    Industry: The compound’s properties make it useful in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl and trifluoromethoxy groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biological targets, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(trifluoromethyl)-1H-benzimidazole
  • 4-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole
  • 5-Bromo-4-(trifluoromethoxy)-1H-benzimidazole

Uniqueness

5-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole is unique due to the simultaneous presence of bromine, trifluoromethoxy, and trifluoromethyl groups on the benzimidazole core. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H3BrF6N2O

Molecular Weight

349.03 g/mol

IUPAC Name

5-bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C9H3BrF6N2O/c10-3-1-2-4-5(6(3)19-9(14,15)16)18-7(17-4)8(11,12)13/h1-2H,(H,17,18)

InChI Key

DTFFZVOZIWOPHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC(=N2)C(F)(F)F)OC(F)(F)F)Br

Origin of Product

United States

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